molecular formula C5Br4ClN B11946667 2,3,5,6-Tetrabromo-4-chloropyridine CAS No. 69368-33-8

2,3,5,6-Tetrabromo-4-chloropyridine

Cat. No.: B11946667
CAS No.: 69368-33-8
M. Wt: 429.13 g/mol
InChI Key: ICVHEWUAWRNITL-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrabromo-4-chloropyridine is a halogenated derivative of pyridine, characterized by the presence of four bromine atoms and one chlorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrabromo-4-chloropyridine typically involves the bromination of 4-chloropyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrabromo-4-chloropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate are used.

Major Products: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .

Scientific Research Applications

2,3,5,6-Tetrabromo-4-chloropyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,5,6-Tetrabromo-4-chloropyridine exerts its effects involves its interaction with nucleophilic sites in biological molecules. The electron-deficient nature of the pyridine ring, due to the presence of halogen atoms, makes it highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with amino acids in proteins, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

    2,3,5,6-Tetrachloropyridine: Similar in structure but with chlorine atoms instead of bromine.

    2,3,5,6-Tetrabromo-4-methylpyridine: Similar but with a methyl group instead of a chlorine atom.

Uniqueness: 2,3,5,6-Tetrabromo-4-chloropyridine is unique due to the combination of bromine and chlorine atoms, which impart distinct electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

69368-33-8

Molecular Formula

C5Br4ClN

Molecular Weight

429.13 g/mol

IUPAC Name

2,3,5,6-tetrabromo-4-chloropyridine

InChI

InChI=1S/C5Br4ClN/c6-1-3(10)2(7)5(9)11-4(1)8

InChI Key

ICVHEWUAWRNITL-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NC(=C1Br)Br)Br)Br)Cl

Origin of Product

United States

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